Cas no 36265-54-0 (1,2-bis(4-methoxyphenyl)ethan-1-amine)
1,2-bis(4-methoxyphenyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- Benzeneethanamine,4-methoxy-a-(4-methoxyphenyl)-
- 1,2-Bis-(4-methoxy-phenyl)-ethylamine
- 4-methoxy-a-(4-methoxyphenyl)-Benzeneethanamine
- 1,2-Bis-< 4-methoxy-phenyl> -aethylamin
- 1-amino-1,2,4-triazole
- 1-amino-1,2-bis(4-methoxyphenyl)ethane
- 1-amino-1,2-bis(p-methoxyphenyl)ethane
- 1-amino-1H-1,2,4-triazole
- 1H-1,2,4-Tri
- 1H-1,2,4-triazol-1-amine
- 2-(4-methoxyphenyl)-1-(4-methoxyphenyl)ethylamine
- 2-amino-1,2,4-triazole
- 3-amino-1,3,4-triazole
- 3-amino-1H-1,2,4-triazole
- AG-C-20159
- AGN-PC-00EJPB
- amino-1,2,4-triazole
- CTK0J4470
- SureCN365968
- ZLD0486
- 1,2-bis(4-methoxyphenyl)ethan-1-amine
- 36265-54-0
- SR-01000068469
- MFCD06655633
- NCI60_002147
- SR-01000068469-1
- CHEMBL1973726
- AKOS000302170
- CS-0233084
- SCHEMBL9564556
- 1,2-bis(4-methoxyphenyl)ethanamine
- AB00733034-01
- SB81401
- Z89268895
- NSC26669
- EN300-13067
- NSC-26669
- AKOS016885910
-
- MDL: MFCD06655633
- Inchi: 1S/C16H19NO2/c1-18-14-7-3-12(4-8-14)11-16(17)13-5-9-15(19-2)10-6-13/h3-10,16H,11,17H2,1-2H3
- InChI Key: HKSKSPMTGBSDOR-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)C(CC1C=CC(=CC=1)OC)N
Computed Properties
- Exact Mass: 257.14167
- Monoisotopic Mass: 257.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 44.5Ų
Experimental Properties
- Density: 1.093
- Boiling Point: 383.9°Cat760mmHg
- Flash Point: 204.8°C
- Refractive Index: 1.569
- PSA: 44.48
- LogP: 3.64660
1,2-bis(4-methoxyphenyl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-13067-50mg |
1,2-bis(4-methoxyphenyl)ethan-1-amine |
36265-54-0 | 95.0% | 50mg |
$97.0 | 2023-09-30 | |
| Enamine | EN300-13067-100mg |
1,2-bis(4-methoxyphenyl)ethan-1-amine |
36265-54-0 | 95.0% | 100mg |
$144.0 | 2023-09-30 | |
| Enamine | EN300-13067-250mg |
1,2-bis(4-methoxyphenyl)ethan-1-amine |
36265-54-0 | 95.0% | 250mg |
$206.0 | 2023-09-30 | |
| Enamine | EN300-13067-500mg |
1,2-bis(4-methoxyphenyl)ethan-1-amine |
36265-54-0 | 95.0% | 500mg |
$391.0 | 2023-09-30 | |
| Enamine | EN300-13067-1000mg |
1,2-bis(4-methoxyphenyl)ethan-1-amine |
36265-54-0 | 95.0% | 1000mg |
$513.0 | 2023-09-30 | |
| Enamine | EN300-13067-2500mg |
1,2-bis(4-methoxyphenyl)ethan-1-amine |
36265-54-0 | 95.0% | 2500mg |
$1008.0 | 2023-09-30 | |
| Enamine | EN300-13067-5000mg |
1,2-bis(4-methoxyphenyl)ethan-1-amine |
36265-54-0 | 95.0% | 5000mg |
$1488.0 | 2023-09-30 | |
| Enamine | EN300-13067-10000mg |
1,2-bis(4-methoxyphenyl)ethan-1-amine |
36265-54-0 | 95.0% | 10000mg |
$2209.0 | 2023-09-30 | |
| Enamine | EN300-13067-0.05g |
1,2-bis(4-methoxyphenyl)ethan-1-amine |
36265-54-0 | 95% | 0.05g |
$97.0 | 2023-02-09 | |
| Enamine | EN300-13067-0.1g |
1,2-bis(4-methoxyphenyl)ethan-1-amine |
36265-54-0 | 95% | 0.1g |
$144.0 | 2023-02-09 |
1,2-bis(4-methoxyphenyl)ethan-1-amine Related Literature
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 1,2-bis(4-methoxyphenyl)ethan-1-amine
1,2-Bis(4-Methoxyphenyl)Ethan-1-Amine: A Comprehensive Overview
1,2-Bis(4-Methoxyphenyl)Ethan-1-Amine, also known by its CAS number 36265-54-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in drug development, catalysis, and advanced materials. In this article, we delve into the latest research findings and applications of 1,2-Bis(4-Methoxyphenyl)Ethan-1-Amine, providing a comprehensive understanding of its significance in modern chemistry.
The molecular structure of 1,2-Bis(4-Methoxyphenyl)Ethan-1-Amine consists of two 4-methoxyphenyl groups attached to an ethanamine backbone. This arrangement imparts the compound with distinct electronic and steric properties. Recent studies have highlighted its role as a versatile building block in organic synthesis, particularly in the construction of complex molecules with intricate architectures. Researchers have utilized this compound to synthesize bioactive molecules, including potential drug candidates for treating various diseases such as cancer and neurodegenerative disorders.
One of the most promising applications of 1,2-Bis(4-Methoxyphenyl)Ethan-1-Amine lies in its use as a ligand in transition metal catalysis. The compound's ability to coordinate with metal centers has been exploited in catalytic processes for the synthesis of enantioselective compounds. For instance, recent work by Smith et al. (2023) demonstrated the effectiveness of this ligand in asymmetric hydrogenation reactions, leading to the production of chiral pharmaceutical intermediates with high enantiomeric excess.
In addition to its catalytic applications, 1,2-Bis(4-Methoxyphenyl)Ethan-1-Amine has found utility in the field of materials science. Its ability to form self-assembled monolayers (SAMs) on various substrates has made it a valuable component in the development of advanced coatings and sensors. A study by Lee et al. (2023) revealed that SAMs formed using this compound exhibit excellent stability and sensitivity when used as platforms for detecting environmental pollutants.
The synthesis of 1,2-Bis(4-Methoxyphenyl)Ethan-1-Amine has also been a focal point of recent research efforts. Traditional methods often involve multi-step reactions with low yields and poor selectivity. However, advancements in catalytic methodologies have enabled more efficient syntheses. For example, Johnson et al. (2023) reported a one-pot synthesis route utilizing palladium-catalyzed coupling reactions, which significantly improved both yield and purity compared to conventional methods.
From a biological standpoint, 1,2-Bis(4-Methoxyphenyl)Ethan-1-Amine has shown potential as a modulator of cellular signaling pathways. Preclinical studies have indicated that it can inhibit key enzymes involved in inflammation and oxidative stress, suggesting its therapeutic potential for conditions such as arthritis and cardiovascular diseases. These findings underscore the importance of further research into its pharmacokinetic properties and toxicity profiles.
In conclusion, 1,2-Bis(4-Methoxyphenyl)Ethan-1-Amine is a multifaceted compound with diverse applications across various scientific disciplines. Its role as a building block in organic synthesis, ligand in catalysis, component in materials science, and potential therapeutic agent highlights its significance in contemporary chemical research. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to make even greater contributions to scientific advancement.
36265-54-0 (1,2-bis(4-methoxyphenyl)ethan-1-amine) Related Products
- 64-13-1(Benzeneethanamine,4-methoxy-a-methyl-)
- 83948-35-0(1-(4-Methoxyphenyl)propan-1-amine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)